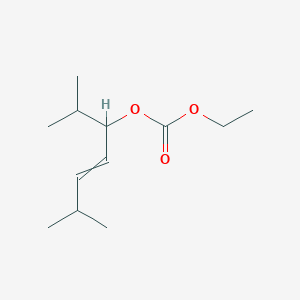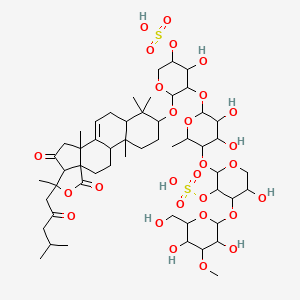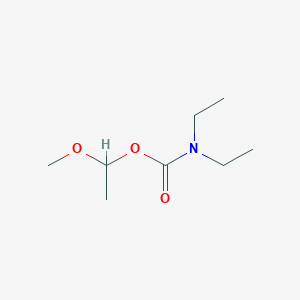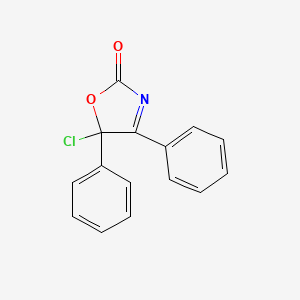
Piperazine, 1-(4-cyclopentylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-cyclopentylphenyl)- is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-cyclopentylphenyl)-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
Chemical Reactions Analysis
1-(4-cyclopentylphenyl)-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, sulfonium salts, and aziridines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazines .
Scientific Research Applications
1-(4-cyclopentylphenyl)-piperazine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the development of pharmaceuticals and natural products due to its ability to improve pharmacological and pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 1-(4-cyclopentylphenyl)-piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine compounds may block acetylcholine at the myoneural junction, further contributing to their neuromuscular effects .
Comparison with Similar Compounds
1-(4-cyclopentylphenyl)-piperazine can be compared to other piperazine derivatives, such as 1,4-diazacyclohexane and hexahydropyrazine . While these compounds share a similar core structure, 1-(4-cyclopentylphenyl)-piperazine is unique due to its cyclopentylphenyl substituent, which may enhance its pharmacological properties . Other similar compounds include trimetazidine, ranolazine, and aripiprazole, which also contain piperazine moieties and exhibit various therapeutic effects .
Properties
CAS No. |
113681-96-2 |
|---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17/h5-8,13,16H,1-4,9-12H2 |
InChI Key |
SSBPRECIASNPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


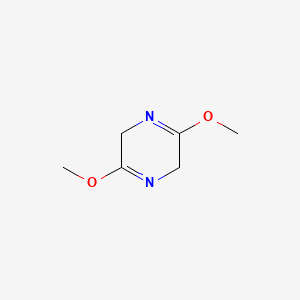
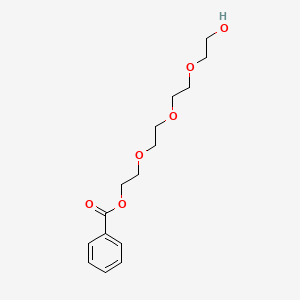
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)


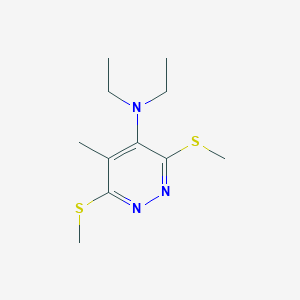
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)

